Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone
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Overview
Description
Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a cyclobutyl group, a benzoxazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the cyclobutyl group to the piperazine-benzoxazole intermediate using reagents such as cyclobutyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols, basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can engage in electrostatic interactions with negatively charged residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methanone
- Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)morpholin-1-yl]methanone
- Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)pyrrolidin-1-yl]methanone
Uniqueness
Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone is unique due to its specific combination of a cyclobutyl group, benzoxazole ring, and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-6-15-14(11-12)18-17(22-15)20-9-7-19(8-10-20)16(21)13-3-2-4-13/h5-6,11,13H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJZPMOUWKUKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CCN(CC3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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